molecular formula C37H48Cl2N4O3 B12723605 2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate CAS No. 185994-09-6

2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate

Cat. No.: B12723605
CAS No.: 185994-09-6
M. Wt: 667.7 g/mol
InChI Key: TVTWPECSQMJPOJ-UHFFFAOYSA-N
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Description

2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate is a complex organic compound with a unique structure that combines several functional groups, including indole, phenyl, and carbamate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate involves multiple steps, starting with the preparation of the indole and phenyl intermediates. The key steps include:

    Formation of the Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Hexylamino Group: The indole intermediate is then reacted with a hexylamine derivative to introduce the hexylamino group.

    Formation of the Carbamate Linkage: The final step involves the reaction of the hexylamino-indole intermediate with a phenylpropyl carbamate derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinone derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indomethacin and serotonin share the indole moiety and have various biological activities.

    Phenylpropyl Carbamates: Compounds like carbaryl and fenobucarb are examples of carbamates with different substituents.

Uniqueness

The uniqueness of 2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

185994-09-6

Molecular Formula

C37H48Cl2N4O3

Molecular Weight

667.7 g/mol

IUPAC Name

2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate

InChI

InChI=1S/C37H48Cl2N4O3/c1-29-34-10-4-5-11-35(34)43(36(29)31-14-18-33(44)19-15-31)25-7-3-2-6-22-40-24-28-46-37(45)41-23-8-9-30-12-16-32(17-13-30)42(26-20-38)27-21-39/h4-5,10-19,40,44H,2-3,6-9,20-28H2,1H3,(H,41,45)

InChI Key

TVTWPECSQMJPOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCCCCCNCCOC(=O)NCCCC3=CC=C(C=C3)N(CCCl)CCCl)C4=CC=C(C=C4)O

Origin of Product

United States

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